molecular formula C20H25N3O3 B2803820 N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide CAS No. 906159-39-5

N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide

Cat. No.: B2803820
CAS No.: 906159-39-5
M. Wt: 355.438
InChI Key: OCKXDFUNLSQWBR-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Agent Potential

A study on a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative showcased potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The synthesis involved Povarov cycloaddition reaction/N-furoylation processes, indicating a broad therapeutic potential for related compounds (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Antimicrobial and Anti-inflammatory Activities

Research on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability regarding tumor cell lines. This study underscores the complex bioactivities of compounds featuring dihydroisoquinolinyl elements, presenting a pathway for developing novel antimicrobial and anti-inflammatory drugs (Zablotskaya et al., 2013).

Cytotoxicity and Anticancer Research

Another study explored novel annulated dihydroisoquinoline heterocycles, focusing on their synthesis, cytotoxicity, and docking simulation. These compounds were evaluated for antitumor screening against various cancer cell lines, showing promise for anticancer drug development (Saleh et al., 2020).

DNA Interaction Studies

The interaction between a thiazolo [2, 3-a] isoquinoline analog and DNA was examined, revealing insights into the minor groove binding mode. Such studies are crucial for understanding how these compounds could be used in therapeutic contexts, particularly in targeting specific DNA sequences or structures (Ranade, Navale, & Zote, 2020).

Anti-Tuberculosis Activity

A synthesis study of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives highlighted their in vitro anti-tuberculosis activities. Such research indicates the potential for developing new treatments against tuberculosis, leveraging the chemical frameworks of furan and isoquinoline derivatives (Bai et al., 2011).

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h3-8,12,17H,2,9-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKXDFUNLSQWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.